
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features bromine atoms at the 6th and 8th positions, a hydroxyphenyl group at the 3rd position, and a phenyl group at the 2nd position, making it a unique structure with potential for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable quinazolinone precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The hydroxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated quinazolinone.
Substitution: Amino or thiol-substituted quinazolinones.
Applications De Recherche Scientifique
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dichloro-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but with chlorine atoms instead of bromine.
6,8-Dibromo-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
6,8-Dibromo-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both bromine atoms and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
84325-81-5 |
|---|---|
Formule moléculaire |
C20H12Br2N2O2 |
Poids moléculaire |
472.1 g/mol |
Nom IUPAC |
6,8-dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H12Br2N2O2/c21-13-10-16-18(17(22)11-13)23-19(12-4-2-1-3-5-12)24(20(16)26)14-6-8-15(25)9-7-14/h1-11,25H |
Clé InChI |
WPBHZAKRLFLOIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


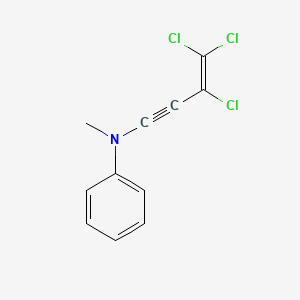
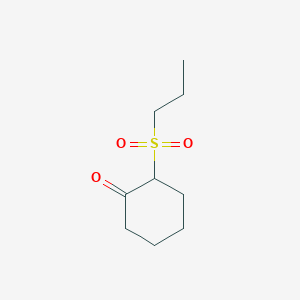
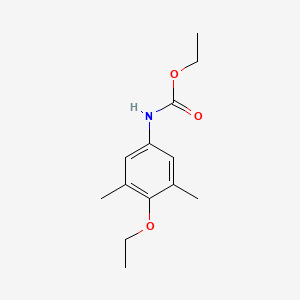
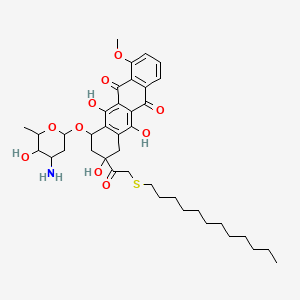
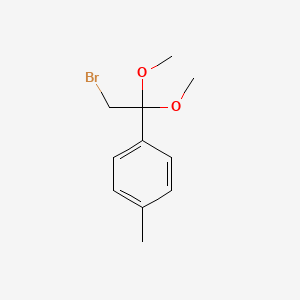
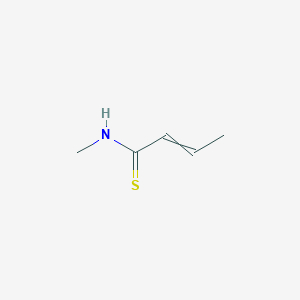
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)

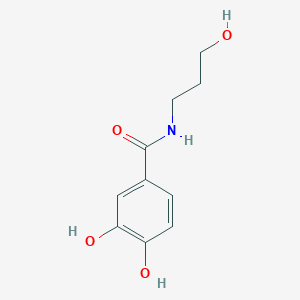
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
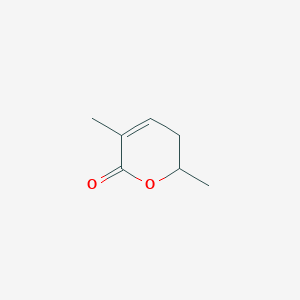
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
